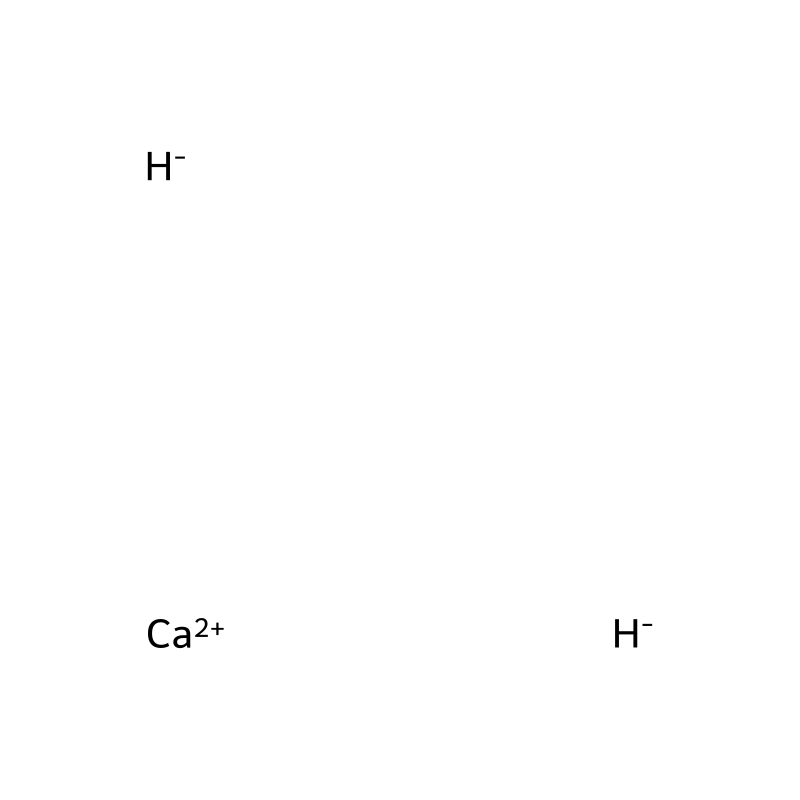Calcium hydride (CaH2)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Hydrogen Storage
One of the most promising research areas for CaH2 is hydrogen storage. Hydrogen is a clean-burning fuel, but storing it efficiently remains a challenge. CaH2 can react with water to release hydrogen gas on demand:
CaH2 (s) + 2H2O (l) → Ca(OH)2 (s) + 2H2 (g) [Source: National Center for Biotechnology Information ""]
This reaction is exothermic, meaning it releases heat. Researchers are investigating ways to improve the reversibility of the reaction and optimize the hydrogen storage capacity of CaH2 for use in fuel cell vehicles and other clean energy applications.
Desiccant
CaH2 is a highly effective desiccant, meaning it absorbs moisture from its surroundings. This property makes it valuable for drying gases and liquids in research settings. Unlike some desiccants, CaH2 reacts minimally with most dry organic solvents, making it suitable for drying sensitive materials [Source: AZoM ""].
Reducing Agent
In high-temperature reactions, CaH2 can act as a reducing agent, removing oxygen from metal oxides. This is useful for preparing pure metals for research purposes. For example, CaH2 can be used to reduce oxides of vanadium, uranium, and zirconium [Source: AZoM ""].
Superconductor Research
Some research explores the use of CaH2 in the development of high-temperature superconductors. These are materials that can conduct electricity with no resistance at relatively high temperatures. Doping (adding small amounts of impurities) CaH2 with other elements is being investigated to achieve this goal [Source: Stanford Advanced Materials ""].
Calcium hydride, with the chemical formula CaH₂, is an inorganic compound classified as a saline hydride. It appears as a gray or white powder and crystallizes in a monoclinic structure. This compound is notable for its ability to release hydrogen gas upon reaction with water, making it useful in various chemical processes and applications. Calcium hydride has a molecular weight of approximately 42.10 g/mol and a density of about 1.7 g/cm³. It is stable at room temperature but reacts vigorously with moisture, releasing hydrogen and forming calcium hydroxide. The compound decomposes at temperatures around 600 °C without melting, which is characteristic of its salt-like structure .
Calcium hydride is a hazardous material requiring careful handling due to the following:
- Reactivity with Water: Contact with water liberates flammable hydrogen gas, posing a fire or explosion hazard [].
- Skin and Eye Irritation: It can irritate skin and eyes upon contact.
- Air Sensitivity: Exposes to air can slowly release hydrogen gas, further increasing flammability risk [].
Safety Precautions:
- Reaction with Water: When calcium hydride reacts with water, it produces calcium hydroxide and hydrogen gas:This reaction is utilized for generating hydrogen in laboratory settings and industrial applications .
- Reduction Reactions: Calcium hydride acts as a strong reducing agent. It can reduce metal oxides and chlorides to their corresponding metals:where M represents the metal being reduced .
- Reactions with Alcohols: Calcium hydride can also react with alcohols to produce hydrogen gas:This property is exploited in organic synthesis .
Calcium hydride does not have significant biological activity as it is primarily used in industrial and laboratory settings. Its reactions can produce hydrogen gas, which can be hazardous if not handled properly due to its flammability. Thus, while it does not interact biologically in the way pharmaceuticals do, safety precautions are necessary when working with this compound due to its reactivity with moisture and potential for generating flammable gases .
Calcium hydride can be synthesized through several methods:
- Direct Reaction of Calcium Metal with Hydrogen: Calcium metal reacts with hydrogen gas at elevated temperatures (around 300 °C) to form calcium hydride:
- Reduction of Calcium Oxide: Another method involves the reduction of calcium oxide using magnesium in a hydrogen atmosphere:
These methods highlight the versatility of calcium hydride production, although obtaining high-purity products can be challenging due to the presence of impurities like calcium metal .
Calcium hydride has various applications across different fields:
- Hydrogen Generation: It is widely used for producing hydrogen gas in laboratory experiments and industrial processes.
- Reducing Agent: In organic synthesis, it serves as a reducing agent for converting functional groups such as aldehydes and ketones into alcohols.
- Desiccant: Calcium hydride is employed as a drying agent for solvents and gases due to its ability to absorb moisture effectively.
- Hydrogen Storage: Research is ongoing into its potential use as a solid-state hydrogen storage medium, which could be pivotal for fuel cells and other energy systems .
- Desulfurizing Agent: It also finds use in removing sulfur from compounds in various industrial processes .
Interaction studies involving calcium hydride primarily focus on its reactivity with water and other solvents. Its vigorous reaction with water poses risks of explosive hydrogen gas release, necessitating careful handling under controlled conditions. Additionally, studies have explored its interactions with various organic solvents to evaluate its effectiveness as a drying agent and reducing agent in
Calcium hydride shares similarities with other metal hydrides but has unique properties that distinguish it:
| Compound | Chemical Formula | Key Characteristics | Unique Aspects |
|---|---|---|---|
| Lithium Hydride | LiH | Strong reducing agent; highly reactive | More stable than calcium hydride |
| Sodium Hydride | NaH | Strong base; reacts violently with water | More reactive than calcium hydride |
| Magnesium Hydride | MgH₂ | Used for hydrogen storage | Less reactive than calcium hydride |
| Barium Hydride | BaH₂ | Similar reactivity profile | Heavier alkaline earth metal |
Calcium hydride's stability at room temperature and moderate reactivity make it particularly valuable in applications requiring controlled hydrogen generation compared to more reactive counterparts like sodium or lithium hydrides .








